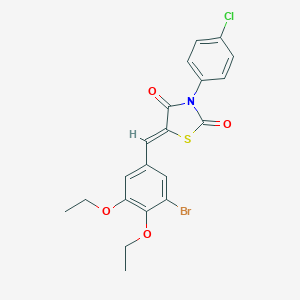
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BDDTD, is a thiazolidinedione derivative. It has been studied extensively due to its potential as an anti-diabetic agent and its ability to inhibit cancer cell growth.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been studied for its potential as an anti-diabetic agent. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been studied for its ability to inhibit cancer cell growth. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Wirkmechanismus
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates glucose and lipid metabolism. Activation of PPARγ leads to improved glucose tolerance and insulin sensitivity. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to decrease blood glucose levels and improve lipid metabolism. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an anti-diabetic agent and its ability to inhibit cancer cell growth. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to be effective in animal models of type 2 diabetes and cancer. However, one limitation of using 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
Future research on 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione could focus on its potential as a therapeutic agent for type 2 diabetes and cancer. Studies could investigate the optimal dosage and administration of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, as well as its potential side effects. Further research could also investigate the mechanism of action of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione and its potential interactions with other drugs. Additionally, studies could investigate the potential of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione as a treatment for other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-4,5-diethoxybenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with thiosemicarbazide to form the thiazolidinedione ring. The final product is obtained through the condensation of the thiazolidinedione ring with 3-bromo-4,5-diethoxybenzaldehyde.
Eigenschaften
Produktname |
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C20H17BrClNO4S |
Molekulargewicht |
482.8 g/mol |
IUPAC-Name |
(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H17BrClNO4S/c1-3-26-16-10-12(9-15(21)18(16)27-4-2)11-17-19(24)23(20(25)28-17)14-7-5-13(22)6-8-14/h5-11H,3-4H2,1-2H3/b17-11- |
InChI-Schlüssel |
GOLHLORZAHZIMM-BOPFTXTBSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OCC |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OCC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301073.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301074.png)
![5-(2,4-Diethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301075.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B301076.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B301077.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B301079.png)
![(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301081.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301083.png)
![5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301085.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301086.png)
![5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301090.png)
![2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301093.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301094.png)
![5-[(5-Bromo-2-furyl)methylene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301095.png)